molecular formula C16H15ClN2O3 B2583089 [(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389812-83-3

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2583089
CAS No.: 389812-83-3
M. Wt: 318.76
InChI Key: YDOWWPZSPUCYKO-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.76 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with [(2,5-dimethylphenyl)carbamoyl]methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
  • [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Uniqueness

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-5-6-11(2)13(8-10)19-14(20)9-22-16(21)12-4-3-7-18-15(12)17/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOWWPZSPUCYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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